molecular formula C5H7BrN2S B1373566 2-Bromo-5-isopropyl-1,3,4-thiadiazole CAS No. 1019111-62-6

2-Bromo-5-isopropyl-1,3,4-thiadiazole

Cat. No. B1373566
CAS RN: 1019111-62-6
M. Wt: 207.09 g/mol
InChI Key: ONBQFBOZPYFOOQ-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropyl-1,3,4-thiadiazole is a chemical compound with the molecular formula C5H7BrN2S . It has a molecular weight of 207.09 . The IUPAC name for this compound is 2-bromo-5-isopropyl-1,3,4-thiadiazole .


Physical And Chemical Properties Analysis

2-Bromo-5-isopropyl-1,3,4-thiadiazole is a colorless to yellow liquid or semi-solid or solid or lump . It should be stored in a sealed container in a dry place, preferably in a freezer, under -20°C .

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264).

properties

IUPAC Name

2-bromo-5-propan-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBQFBOZPYFOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677531
Record name 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-isopropyl-1,3,4-thiadiazole

CAS RN

1019111-62-6
Record name 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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